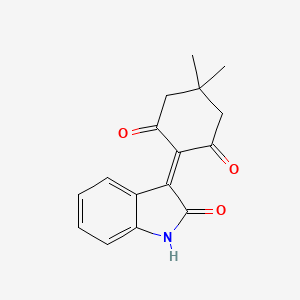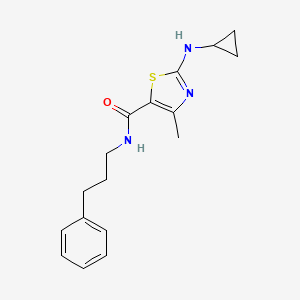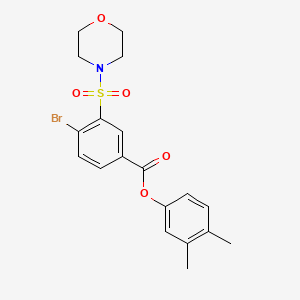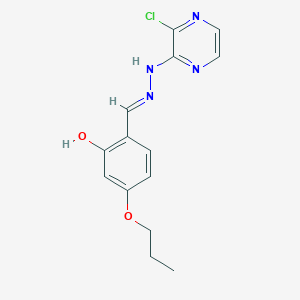
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione, also known as DIMCD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves its ability to bind to the minor groove of DNA and RNA. This binding alters the conformation of the nucleic acid, which affects the activity of various proteins that interact with the nucleic acid. Additionally, this compound has been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of apoptosis, and the inhibition of tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in lab experiments is its ability to bind to DNA and RNA, which allows for the study of various biological processes that involve nucleic acids. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the use of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in scientific research. One potential application is in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence. Additionally, this compound has potential applications in the study of RNA biology, which has implications in the field of gene therapy. Finally, this compound has been found to have anti-tumor properties, which make it a potential therapeutic agent for various types of cancer.
Synthesis Methods
The synthesis of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with indole-2-carboxaldehyde in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione has been used in various scientific research studies due to its ability to bind to DNA and RNA. This compound has been found to have potential applications in the study of gene expression, transcription, and translation. Additionally, this compound has been used in the study of protein-DNA interactions, which has implications in the field of structural biology.
properties
IUPAC Name |
5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16(2)7-11(18)14(12(19)8-16)13-9-5-3-4-6-10(9)17-15(13)20/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNIUDARVDCKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B6030318.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)